Zomepirac-d4 can be synthesized through a modified Hantzsch pyrrole synthesis. The synthesis involves several key steps:
The molecular formula for Zomepirac-d4 is , with a molecular weight of approximately 317.736 g/mol. The structure features a pyrrole ring substituted with a chlorobenzoyl group and an acetate moiety.
Zomepirac-d4 participates in various chemical reactions typical for NSAIDs:
These reactions are crucial for understanding its pharmacological profile and potential side effects.
Zomepirac-d4 exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis. By blocking cyclooxygenase enzymes (COX-1 and COX-2), it reduces the levels of prostaglandins involved in pain signaling and inflammatory responses:
This mechanism explains its effectiveness in managing mild to severe pain conditions.
The physical and chemical properties of Zomepirac-d4 include:
These properties influence its bioavailability and pharmacokinetics.
Zomepirac-d4 is primarily used in scientific research settings rather than clinical applications due to the withdrawal of its parent compound from the market. Its applications include:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3